![molecular formula C20H20Cl2N4OS B2604352 N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1216507-81-1](/img/structure/B2604352.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

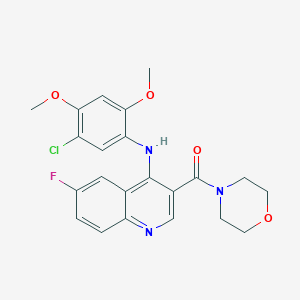

“N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride” is a complex organic compound containing several functional groups, including a benzothiazole ring, a cyano group, a dimethylamino group, and a benzamide group . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzothiazole ring, followed by the introduction of the various functional groups . The exact synthetic route would depend on the desired yield, cost, and other factors .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole ring and the benzamide group would likely contribute to the compound’s rigidity, while the cyano and dimethylamino groups could provide sites for potential chemical reactions .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo addition reactions with nucleophiles . The dimethylamino group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could increase its stability and resistance to degradation, while the cyano and dimethylamino groups could affect its solubility and reactivity .Scientific Research Applications

- Some studies have synthesized derivatives of benzothiazole containing the compound and evaluated their anti-inflammatory properties. These derivatives showed significant anti-inflammatory activity, potentially via inhibition of cyclooxygenase-2 (COX-2) pathways .

- Some of these compounds exhibited notable analgesic activity, which could be valuable for managing pain in various conditions .

- In the LasB system, certain derivatives containing the compound demonstrated promising quorum-sensing inhibition, particularly against Pseudomonas aeruginosa .

- The presence of a thiazolidinone ring in some derivatives led to greater anti-inflammatory and analgesic activity compared to reference compounds .

Anti-Inflammatory Activity

Analgesic Activity

Quorum-Sensing Inhibition

Other Biological Activities

COX-1 and COX-2 Inhibition

Mechanism of Action

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins and leukotrienes . By inhibiting the COX enzymes, N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Result of Action

The molecular and cellular effects of N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation and pain . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4OS.ClH/c1-24(2)10-3-11-25(19(26)15-6-4-14(13-22)5-7-15)20-23-17-9-8-16(21)12-18(17)27-20;/h4-9,12H,3,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZKKZJJIMQESG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(3-(dimethylamino)propyl)benzamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N-(3-ethoxypropyl)-1-(2-methylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2604272.png)

![4-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2604275.png)

![3-[1-(4-fluorophenyl)-2-nitroethyl]-2-methyl-1H-indole](/img/structure/B2604276.png)

![2-{5-benzyl-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2604285.png)

![1-[4-(2-Methyloxetan-2-yl)phenyl]ethanone](/img/structure/B2604290.png)